molecular formula C14H20N2O2 B153897 Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate CAS No. 138030-50-9

Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate

Cat. No.: B153897
CAS No.: 138030-50-9
M. Wt: 248.32 g/mol
InChI Key: FUYCJXSMOQDUFB-UHFFFAOYSA-N
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Description

Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate is an organic compound with the molecular formula C14H20N2O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a pyridine ring attached to the piperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with pyridine compounds. One common method involves the alkylation of piperidine with 3-pyridylmethyl chloride in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine or pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate can be compared with other piperidine and pyridine derivatives:

    Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-4-carboxamide share structural similarities but differ in their functional groups and chemical properties.

    Pyridine Derivatives: Compounds like 3-pyridylmethylamine and 3-pyridylmethyl alcohol have similar pyridine moieties but differ in their substituents and reactivity.

The uniqueness of this compound lies in its combination of piperidine and pyridine rings, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 1-(pyridin-3-ylmethyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-18-14(17)13-5-8-16(9-6-13)11-12-4-3-7-15-10-12/h3-4,7,10,13H,2,5-6,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYCJXSMOQDUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353106
Record name ethyl 1-(pyridin-3-ylmethyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138030-50-9
Record name ethyl 1-(pyridin-3-ylmethyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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